(2-(P-tolyl)ethene-1,1,2-triyl)tribenzene

Description

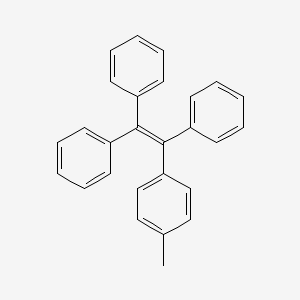

(2-(P-Tolyl)ethene-1,1,2-triyl)tribenzene is a tetraphenylethene (TPE) derivative featuring a central ethene core substituted with three benzene rings and one p-tolyl group (a methyl-substituted phenyl ring at the para position). The p-tolyl substituent likely enhances solubility in organic solvents compared to polar groups (e.g., bromine or nitro) and modulates electronic properties through its electron-donating nature.

Properties

IUPAC Name |

1-methyl-4-(1,2,2-triphenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22/c1-21-17-19-25(20-18-21)27(24-15-9-4-10-16-24)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZZQDOFHHSVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(P-tolyl)ethene-1,1,2-triyl)tribenzene typically involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . The reaction is carried out under reflux conditions in a suitable solvent, such as chloroform, for an extended period to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-(P-tolyl)ethene-1,1,2-triyl)tribenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

Organic Synthesis

(2-(P-tolyl)ethene-1,1,2-triyl)tribenzene serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable component in creating more intricate molecular structures.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Bromine/Chlorine | Halogenated compounds |

Research into the biological activity of this compound has revealed its potential interactions with biomolecules. Studies indicate that this compound may exhibit therapeutic properties, making it a candidate for drug development and biomedical applications.

Materials Science

In materials science, this compound is utilized in the production of advanced materials. Its unique properties allow it to be incorporated into polymers and other composite materials, enhancing their performance characteristics.

Case Study 1: Photoluminescent Polymeric Micelles

A study reported the preparation of photoluminescent polymeric micelles using diblock copolymers that include this compound as a component. These micelles demonstrated promising applications in drug delivery systems due to their ability to encapsulate therapeutic agents while providing controlled release profiles .

Case Study 2: Drug Development

Research has focused on the compound's potential as a precursor in drug synthesis. By modifying its structure through various chemical reactions, scientists have explored its efficacy against specific biological targets, contributing to the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of (2-(P-tolyl)ethene-1,1,2-triyl)tribenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Photophysical and AIE Properties

Substituents critically impact emission efficiency, quantum yield, and application scope:

- TPE-Br : The bromine atom enhances intersystem crossing, enabling singlet oxygen generation for cancer therapy .

- p-Tolyl analog : Expected to exhibit red-shifted emission compared to TPE-Br due to electron-donating effects, though experimental data is lacking in the evidence.

- Nitro derivatives : Strong electron withdrawal may quench fluorescence but improve charge transport in OLEDs .

Solubility and Toxicity

Substituents dictate solubility and safety profiles:

Biological Activity

(2-(P-tolyl)ethene-1,1,2-triyl)tribenzene, with the chemical formula C27H22 and CAS number 70592-06-2, is an organic compound characterized by a p-tolyl group attached to an ethene moiety. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities and interactions with biomolecules.

Synthetic Routes

The synthesis of this compound typically involves a condensation reaction between benzophenone and (4-bromophenyl)(phenyl)methanone, utilizing zinc powder and titanium tetrachloride as catalysts. This method highlights the compound's structural complexity and provides a pathway for its production in laboratory settings.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution : Participating in electrophilic and nucleophilic substitution reactions.

These reactions are essential for exploring the compound's reactivity and potential modifications for therapeutic applications.

The biological activity of this compound is attributed to its ability to form stable complexes with target biomolecules. This interaction can influence various biological pathways, making it a candidate for further pharmacological studies.

Potential Therapeutic Applications

Research indicates that this compound has been explored for its therapeutic properties. Its unique structure may allow it to interact with specific receptors or enzymes, potentially leading to applications in drug development. Preliminary studies suggest activities such as:

- Antimicrobial : Investigated for effects against certain bacterial strains.

- Anticancer : Potential for inhibiting cancer cell proliferation in vitro.

Case Studies

A review of literature reveals several studies focusing on the biological implications of related compounds. For instance:

- A study published in Molecular Pharmacology indicated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share these properties .

Summary of Biological Findings

Research Applications

This compound has several scientific research applications:

- Chemical Research : Used as a building block in organic synthesis.

- Biological Studies : Investigated for interactions with biomolecules.

- Material Science : Explored as a component in advanced material production.

Q & A

Q. What are the recommended safety protocols for handling (2-(P-tolyl)ethene-1,1,2-triyl)tribenzene in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile or chemical-resistant gloves, safety goggles, and full-length lab coats. Respiratory protection (e.g., NIOSH-approved P95 respirators) is required if aerosol formation is possible .

- Storage: Store in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. Avoid light exposure using amber glass containers .

- Spill Management: Isolate the area, use absorbent materials (e.g., vermiculite), and dispose of waste via approved hazardous chemical protocols .

Q. Table 1: Recommended PPE Based on Exposure Risk

| Exposure Level | Respiratory Protection | Gloves | Eye Protection |

|---|---|---|---|

| Low (solid handling) | None | Nitrile | Safety goggles |

| High (aerosol risk) | P95 respirator | Chemical-resistant | Full-face shield |

Q. How can the crystalline structure of this compound be characterized?

Answer:

- Single-Crystal X-ray Diffraction (XRD): Grow crystals via slow evaporation in a solvent like dichloromethane/hexane. Collect data at 100 K using a Mo-Kα radiation source. Refinement with SHELXL-2018 to resolve disorder in aromatic rings .

- Key Parameters: Space group (e.g., ), unit cell dimensions (e.g., ), and R-factor (< 0.05) validate structural accuracy .

Q. What solvents are compatible with this compound during synthesis?

Answer:

- Polar Aprotic Solvents: Use dimethylformamide (DMF) or tetrahydrofuran (THF) for reactions requiring Pd catalysts (e.g., Suzuki coupling).

- Non-Polar Solvents: Toluene or dichloromethane for recrystallization. Avoid water due to potential hydrolysis of the ethene-triyl backbone .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

Answer:

- Controlled Solubility Studies: Perform gradient solubility tests in binary solvent systems (e.g., THF/water) using UV-Vis spectroscopy to monitor saturation points.

- Data Normalization: Account for temperature (±0.1°C control) and particle size (ball-mill grinding to < 50 µm) to reduce variability .

Q. Table 2: Example Solubility Data in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| THF | 12.5 ± 0.3 | 25 |

| Toluene | 8.2 ± 0.4 | 25 |

| DCM | 15.1 ± 0.5 | 25 |

Q. What methodologies assess the thermal stability of this compound under reactive conditions?

Answer:

- Thermogravimetric Analysis (TGA): Heat at 10°C/min under nitrogen. A sharp mass loss >250°C indicates decomposition of the ethene-triyl core.

- Differential Scanning Calorimetry (DSC): Monitor endothermic peaks (melting) and exothermic events (decomposition). Cross-reference with FT-IR to identify gaseous byproducts (e.g., CO) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Answer:

Q. What strategies address contradictions in reported spectroscopic data (e.g., NMR shifts)?

Answer:

Q. How is the compound’s photophysical behavior analyzed for optoelectronic applications?

Answer:

- UV-Vis and Fluorescence Spectroscopy: Measure absorbance/emission in thin films (spin-coated at 2000 rpm). Calculate bandgap via Tauc plot.

- Time-Resolved Spectroscopy: Use femtosecond lasers to study excited-state dynamics (e.g., intersystem crossing rates) .

Data Gaps and Future Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.